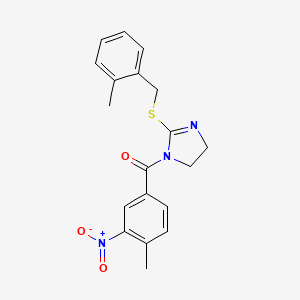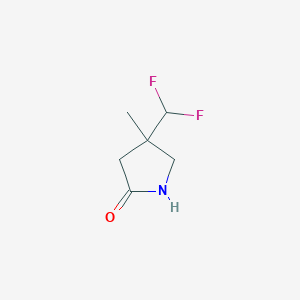
4-(Difluoromethyl)-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-4-methylpyrrolidin-2-one is a chemical compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrrolidin-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidin-2-one structure. One common method is the difluoromethylation of pyrrolidin-2-one derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the use of bases like potassium hydroxide and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
科学的研究の応用
4-(Difluoromethyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-4-methylpyrrolidin-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Methylpyrrolidin-2-one: Lacks the difluoromethyl group, resulting in different chemical properties.
Uniqueness
4-(Difluoromethyl)-4-methylpyrrolidin-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science .
特性
IUPAC Name |
4-(difluoromethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWAPIMIUEVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
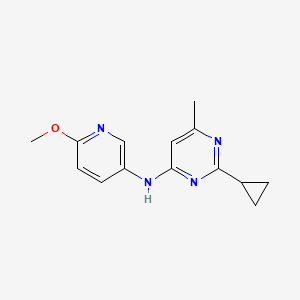
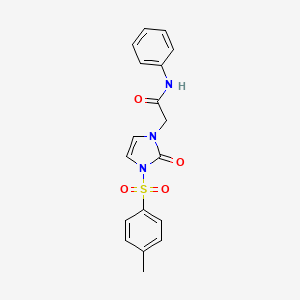
![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
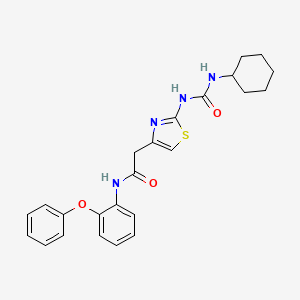
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2753973.png)
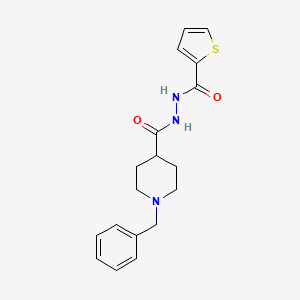
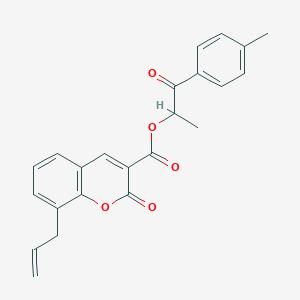
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)
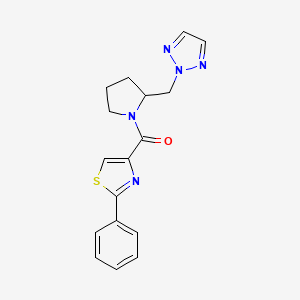
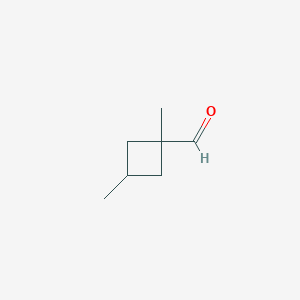
![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)
